2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole
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Description
2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C18H16N2OS and its molecular weight is 308.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Synthesis and Cytotoxicity of Benzimidazole-Based Compounds : A study focused on the synthesis of benzimidazole-containing Schiff base copper(II) complexes, which exhibited substantial in vitro cytotoxic effects against various cancer cell lines, including human lung, breast, and cervical cancers. The compounds effectively bind DNA through an intercalative mode and show potential as anticancer agents (Paul et al., 2015).
Antimicrobial Activity of Benzimidazole Derivatives : Another research investigated the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, evaluating their antimicrobial activity. Certain compounds showed significant activity against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, suggesting their utility in developing new antimicrobial agents (Salahuddin et al., 2017).
Chemical and Material Science Applications
Ethylene Oligomerization and Nickel Complexes : Research into the synthesis and characterization of 2-benzoimidazol-8-ethoxyquinolines and their nickel dihalides has revealed high activities towards ethylene oligomerization. This suggests applications in the polymer industry, where such complexes could serve as catalysts for producing specific oligomers (Liu et al., 2011).
Aromatic Hydrocarbons Separation Using Ionic Liquids : A study demonstrated the potential of ionic liquids for separating aromatic hydrocarbons from alkanes, specifically benzene from hexane. This separation technique could have significant implications for the petrochemical industry, offering a more efficient and environmentally friendly alternative to traditional methods (Arce et al., 2007).
Corrosion Inhibition
Benzimidazole Derivatives as Corrosion Inhibitors : The use of benzimidazole derivatives for inhibiting the corrosion of iron in hydrochloric acid solutions has been explored. These compounds exhibit promising inhibitory effects, making them potential candidates for corrosion protection in industrial applications (Khaled, 2003).
Properties
IUPAC Name |
2-(2-phenoxyethylsulfanyl)-1-prop-2-ynylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-2-12-20-17-11-7-6-10-16(17)19-18(20)22-14-13-21-15-8-4-3-5-9-15/h1,3-11H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJINJFUKXDDNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.